molecular formula C28H48ClNO4S B10819059 Tiamulin-d10 (hydrochloride)

Tiamulin-d10 (hydrochloride)

Cat. No.: B10819059
M. Wt: 540.3 g/mol
InChI Key: WRHXJTYYMRJQPZ-MNCFBAAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tiamulin-d10 (hydrochloride) is a deuterium-labeled isotopologue of the pleuromutilin antibiotic Tiamulin, specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses . The incorporation of ten deuterium atoms provides a consistent mass shift that enables precise and reliable quantification of the native Tiamulin in complex biological matrices, thereby minimizing analytical variability and improving data accuracy in research settings. The parent compound, Tiamulin, is a semisynthetic diterpene antibiotic that binds to the 50S subunit of the prokaryotic ribosome, specifically interacting with nucleotides U2506 and U2585 (E. coli numbering) in the peptidyl transferase center . This mechanism inhibits bacterial protein synthesis, and Tiamulin is widely used in veterinary medicine for the control of infectious diseases in swine, such as swine dysentery and enzootic pneumonia caused by pathogens like Brachyspira hyodysenteriae and Mycoplasma hyopneumoniae . Its therapeutic use is primarily as a true therapeutic antibiotic in the face of infection . Researchers utilize Tiamulin-d10 (hydrochloride) to study the pharmacokinetics, metabolism, and residue depletion of Tiamulin. Its primary application is in the development and validation of highly sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Tiamulin levels in tissues, plasma, and other samples . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H48ClNO4S

Molecular Weight

540.3 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride

InChI

InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19-,20+,22-,24+,25+,26-,27+,28+;/m1./s1/i2D3,3D3,9D2,10D2;

InChI Key

WRHXJTYYMRJQPZ-MNCFBAAQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl

Origin of Product

United States

Synthesis and Deuteration Methodologies of Tiamulin D10 Hydrochloride

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The general synthetic pathway involves two primary stages:

Activation of the Pleuromutilin (B8085454) Core: Pleuromutilin is first treated with an activating agent to make the C22 hydroxyl group a good leaving group. A common method is the reaction of pleuromutilin with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as triethylamine (B128534) or an inorganic alkali, to form the intermediate pleuromutilin-22-O-tosylate. nih.govnih.govmdpi.com This tosylate is a stable, key intermediate for the subsequent coupling reaction.

Coupling with a Deuterated Side Chain: The crucial step for forming Tiamulin-d10 is the nucleophilic substitution reaction where the tosylated pleuromutilin intermediate is reacted with a specifically deuterated side-chain precursor. To achieve the d10 labeling, a derivative of diethyl-d10-amine, such as 2-((diethyl-d10)amino)ethane-1-thiol, is used. pharmaffiliates.com The synthesis of this deuterated thiol itself begins with a highly deuterated starting material like ethanol-d6 (B42895) to produce diethyl-d10-amine. kjdb.org The final product is typically converted to its hydrochloride salt for improved stability and handling.

Table 1: Comparison of Reactants for Tiamulin (B153960) and Tiamulin-d10 Synthesis

ComponentSynthesis of TiamulinSynthesis of Tiamulin-d10Purpose
Starting MaterialPleuromutilinPleuromutilinProvides the core tricyclic structure.
Activating Agentp-Toluenesulfonyl chloridep-Toluenesulfonyl chlorideActivates the C22 hydroxyl group for substitution. mdpi.com
Side-Chain Precursor2-(Diethylamino)ethanethiol2-((Diethyl-d10)amino)ethane-1-thiolIntroduces the thioether side chain; this is the deuteration step. pharmaffiliates.com
Final Salt FormHydrochloride or FumarateHydrochlorideImproves stability and solubility.

Isotopic Purity and Enrichment Assessment

Ensuring the quality of Tiamulin-d10 requires rigorous assessment of its isotopic purity and the degree of deuterium enrichment. This is vital for its role as an internal standard, where a well-defined isotopic composition is necessary for accurate quantification. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool for determining isotopic purity. nih.gov Using techniques like electrospray ionization (ESI), HRMS can distinguish between ions of very similar mass-to-charge ratios. nih.govresearchgate.net This allows for the separation and relative quantification of all isotopologues present in the sample, including the desired fully deuterated (d10) form, as well as any under-deuterated species (d1 to d9) and the non-deuterated (d0) compound. nih.gov From this data, the isotopic purity can be calculated by determining the percentage of the d10 isotopologue relative to all other isotopologues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information.

¹H NMR (Proton NMR): In a highly enriched sample of Tiamulin-d10, the signals corresponding to the protons on the two ethyl groups of the side chain should be almost completely absent. The degree of residual signal provides a quantitative measure of the extent of deuteration.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming their presence and specific location on the ethyl groups of the side chain.

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and an upfield shift compared to their counterparts in non-deuterated tiamulin.

Table 2: Illustrative Isotopologue Distribution for a Tiamulin-d10 Sample

IsotopologueDescriptionHypothetical Relative Abundance (%)Analytical Observation
d10Fully deuterated99.2Target molecule, primary peak in HRMS. nih.gov
d9One deuterium missing0.6Minor impurity peak in HRMS. nih.gov
d8Two deuteriums missing0.15Trace impurity peak in HRMS. nih.gov
d0-d7Multiple deuteriums missing<0.05Generally below the limit of quantification.

Optimization of Synthetic Pathways for Deuterated Analogs

The optimization of synthetic pathways for deuterated compounds like Tiamulin-d10 focuses on maximizing yield, achieving high isotopic enrichment, and ensuring cost-effectiveness. nih.gov Key areas for optimization include the synthesis of the deuterated precursor and the efficiency of the coupling reaction.

Optimization of the Coupling Reaction: The nucleophilic substitution reaction between pleuromutilin-22-O-tosylate and the deuterated thiol must be highly efficient. Optimization involves fine-tuning several parameters:

Solvent: Using an appropriate anhydrous solvent like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) can improve reaction rates and prevent unwanted side reactions. nih.gov

Temperature and Reaction Time: Adjusting the temperature and duration of the reaction can maximize the conversion to the desired product while minimizing the formation of impurities or potential isotopic scrambling.

Catalysts/Additives: In some cases, additives like potassium iodide (KI) are used to facilitate the substitution, likely by an in-situ Finkelstein reaction to form a more reactive iodo-intermediate. nih.gov

Purification: Developing efficient purification protocols, such as optimized flash column chromatography, is essential to separate the final Tiamulin-d10 (hydrochloride) from unreacted starting materials, non-deuterated impurities, and reaction byproducts, ensuring a high-purity standard for analytical applications. nih.gov

Table 3: Key Parameters for Synthetic Pathway Optimization

ParameterObjectiveExample Strategies
Isotopic EnrichmentAchieve >98-99% deuterium incorporation.Use highly enriched deuterated precursors (e.g., ethanol-d6). kjdb.org Prevent H/D back-exchange by using anhydrous conditions.
Reaction YieldMaximize conversion of the pleuromutilin core.Optimize base, solvent, and temperature for the coupling step. nih.gov Use of additives like KI to improve leaving group ability. nih.gov
Cost-EffectivenessReduce the cost of deuterated reagents.Develop efficient syntheses for the deuterated side-chain using cheaper deuterium sources like D₂O.
PurityMinimize chemical and isotopic impurities.Optimize chromatographic purification methods. nih.gov Ensure complete removal of non-deuterated (d0) species.

Advanced Analytical Method Development and Validation Utilizing Tiamulin D10 Hydrochloride

Mass Spectrometric Applications for Tiamulin (B153960) Quantification

Mass spectrometry (MS) has become the definitive technique for the trace-level quantification of antibiotics like Tiamulin due to its superior sensitivity and selectivity. When coupled with chromatographic separation, it provides powerful analytical platforms capable of detecting and quantifying analytes in highly complex mixtures. Tiamulin-d10 (hydrochloride) is designed for use as an internal standard in these applications. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and powerful technique for the determination of Tiamulin. nih.gov This method involves the separation of Tiamulin from other compounds in a sample extract using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by highly selective detection with a tandem mass spectrometer.

Methodologies typically employ reversed-phase chromatography, with C18 columns being the most common stationary phase. frontiersin.orgnih.gov Gradient elution using a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile) is used to achieve optimal separation. mdpi.comfrontiersin.org

Detection is performed using a tandem mass spectrometer, most commonly a triple quadrupole (QqQ) instrument, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of the target molecule is selected, fragmented, and one or more specific product ions are monitored. This process provides two levels of mass-based selectivity, significantly reducing the likelihood of interferences and ensuring accurate quantification. For Tiamulin, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 494.5 is typically selected as the precursor ion. mdpi.comnih.govmdpi.com

Table 1: Typical LC-MS/MS Parameters for Tiamulin Quantification

ParameterTypical SpecificationReference
Chromatographic SystemUPLC or HPLC frontiersin.orgnih.gov
ColumnReversed-Phase C18 (e.g., Acquity BEH C18, Zorbax SB-C18) frontiersin.orgnih.gov
Mobile PhaseA: Water with 0.1-0.2% Formic Acid or Ammonium Acetate B: Acetonitrile (B52724) with 0.1-0.2% Formic Acid mdpi.comfrontiersin.org
ElutionGradient mdpi.comnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) mdpi.comfrontiersin.org
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.commdpi.com
MRM Transition (Tiamulin)Precursor: m/z 494.5 Product Ions: m/z 192.2, 118.6 mdpi.comnih.gov
MRM Transition (Tiamulin-d10)Precursor: m/z 504.5 (inferred) Product Ions: m/z 192.2, 118.6 (assumed)

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is the predominant technique, Tiamulin-d10 (hydrochloride) is also intended for use with Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netfrontiersin.org GC-MS analysis is challenging for large, polar, and thermally labile molecules like Tiamulin. mdpi.com Therefore, chemical derivatization is often required to convert the analyte into a more volatile and thermally stable form suitable for gas chromatography.

In a typical GC-MS workflow, the sample would be extracted, and Tiamulin, along with the Tiamulin-d10 internal standard, would be derivatized. The derivatized compounds are then introduced into the GC, where they are vaporized and separated in a capillary column. The separated compounds then enter the mass spectrometer for detection. Although specific GC-MS methods for Tiamulin are less common in recent literature, the principle relies on the identical behavior of the analyte and its deuterated standard during both derivatization and chromatographic analysis.

Role of Tiamulin-d10 (hydrochloride) as a Stable Isotope Internal Standard

The primary and most critical role of Tiamulin-d10 (hydrochloride) is to serve as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry. researchgate.net An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties but is mass-distinguishable. Tiamulin-d10 fits this role perfectly, as the substitution of ten hydrogen atoms with deuterium (B1214612) atoms results in a mass increase of 10 atomic mass units without significantly altering its chemical behavior.

Principles of Isotope Dilution Mass Spectrometry in Drug Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive analytical method for achieving the highest accuracy in quantification. The principle involves adding a known amount of a stable isotope-labeled version of the analyte (the "spike," e.g., Tiamulin-d10) to the sample at the earliest stage of the analytical workflow, typically before any extraction or cleanup steps. nih.gov

Because the SIL-IS is chemically identical to the native analyte, it experiences the same potential losses during sample preparation, extraction, and cleanup. nih.gov Furthermore, it is affected by matrix-induced signal suppression or enhancement in the mass spectrometer's ion source in the same way as the target analyte. The mass spectrometer distinguishes between the native analyte and the SIL-IS based on their mass difference. Quantification is then based on the ratio of the instrument's response of the analyte to that of the known amount of the SIL-IS. This ratiometric measurement effectively cancels out variations in sample recovery and matrix effects, leading to highly precise and accurate results that are difficult to achieve with other calibration strategies.

Quantification of Tiamulin in Complex Biological and Environmental Matrices

The utility of Tiamulin-d10 (hydrochloride) and the IDMS technique is most evident in the analysis of complex matrices, where significant sample preparation is required and matrix effects are prevalent. Such matrices include animal tissues (muscle, liver, kidney), animal-derived products (eggs, milk), plasma, and environmental samples (manure, wastewater). researchgate.netnih.govmdpi.compsu.edu

For instance, when determining Tiamulin in swine liver, the sample must undergo homogenization, extraction with a solvent, protein precipitation, and often a solid-phase extraction (SPE) cleanup step before LC-MS/MS analysis. mdpi.comcabidigitallibrary.org Each of these steps can lead to analyte loss. By spiking the sample with Tiamulin-d10 at the beginning, any loss of Tiamulin is mirrored by a proportional loss of Tiamulin-d10, preserving the analyte-to-standard ratio and ensuring the final calculated concentration is accurate. Studies have demonstrated high recovery and precision for Tiamulin analysis in matrices like crucian carp (B13450389) tissue and chicken eggs using this approach. frontiersin.orgmdpi.com

Table 2: Application of Isotope Dilution for Tiamulin Analysis in Various Matrices

MatrixTypical Extraction/Cleanup MethodAdvantage of Using Tiamulin-d10 (hydrochloride)Reference
Animal Tissues (Liver, Muscle)Solvent extraction (e.g., with McIlvaine buffer or acetonitrile), protein precipitation, SPE cleanup.Corrects for analyte loss during multi-step cleanup and compensates for strong matrix effects. mdpi.comnih.gov
Eggs (Yolk and Albumen)Extraction with acetonitrile, followed by cleanup.Ensures accurate quantification in high-fat (yolk) and high-protein (albumen) matrices. mdpi.com
Plasma/SerumProtein precipitation with acetonitrile.High precision for pharmacokinetic studies by correcting for variability in extraction efficiency and matrix effects. nih.govresearchgate.net
Manure/WastewaterSolvent extraction followed by SPE cleanup.Overcomes challenges of highly complex and variable environmental matrices, enabling accurate residue monitoring. nih.govpsu.edu

Chromatographic Separations and Detection Techniques

The successful quantification of Tiamulin using an isotope dilution strategy relies on a combination of effective chromatographic separation and selective detection.

The separation is almost exclusively performed using reversed-phase HPLC or UPLC. The use of sub-2 µm particle columns in UPLC systems allows for faster analysis times and higher chromatographic resolution compared to traditional HPLC. frontiersin.org Standard analytical columns, such as those with a C18 stationary phase, provide sufficient retention and selectivity for Tiamulin. The mobile phase typically consists of acetonitrile and water, with additives like formic acid used to improve peak shape and ionization efficiency in the mass spectrometer. mdpi.com

For detection, tandem mass spectrometry (MS/MS) is the technique of choice due to its exceptional selectivity and sensitivity, which are necessary for detecting low residue levels. cabidigitallibrary.orgjfda-online.com While other detectors like UV-Vis can be used, they lack the specificity of MS/MS and are more susceptible to interferences from co-eluting matrix components, making them less suitable for complex residue analysis. researchgate.netjfda-online.com The combination of a highly selective chromatographic separation with the definitive detection power of MRM in tandem mass spectrometry, all underpinned by the precision of isotope dilution with Tiamulin-d10 (hydrochloride), represents the gold standard for Tiamulin analysis.

High-Performance Liquid Chromatography (HPLC) for Analytical Residue Determination

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the determination of Tiamulin residues. mdpi.comjfda-online.com In these methods, Tiamulin-d10 (hydrochloride) is added to samples at a known concentration at an early stage of the sample preparation process. doi.org Its purpose is to accurately account for the loss of the target analyte (Tiamulin) during extraction, cleanup, and analysis. d-nb.info

The analytical workflow typically involves:

Extraction: Isolating Tiamulin and the Tiamulin-d10 internal standard from the sample matrix (e.g., animal tissue, feed, milk) using solvents like acetonitrile or ethyl acetate. jfda-online.commdpi.comnih.gov

Purification: Employing techniques such as solid-phase extraction (SPE) to remove interfering substances from the matrix, thereby enhancing the sensitivity and specificity of the detection. jfda-online.comwur.nl

Chromatographic Separation: Injecting the purified extract into an HPLC system, where Tiamulin and Tiamulin-d10 are separated from other components. researchgate.net

Detection: Quantifying both the analyte and the internal standard using a mass spectrometer. mdpi.com

Because Tiamulin-d10 is chemically identical to Tiamulin, it exhibits nearly the same behavior throughout this entire process. By measuring the ratio of the Tiamulin signal to the Tiamulin-d10 signal, analysts can calculate the initial concentration of Tiamulin in the sample with high precision and accuracy, as the internal standard effectively normalizes variations. d-nb.info

Method Validation Criteria for Deuterated Reference Standards

When using Tiamulin-d10 as an internal standard, the entire analytical method must be validated according to international guidelines (e.g., European Commission Decision 2002/657/EC, VICH GL49) to ensure its reliability for residue analysis. mdpi.comcabidigitallibrary.org The validation process confirms that the method is fit for its intended purpose.

Specificity and Selectivity

Specificity is the ability of the method to measure the analyte of interest (Tiamulin) and the internal standard (Tiamulin-d10) without interference from other substances in the sample matrix. cabidigitallibrary.org This is primarily achieved through the use of LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com

In MRM, specific precursor-to-product ion transitions are monitored for both Tiamulin and Tiamulin-d10. The mass difference between the deuterated and non-deuterated forms ensures they are uniquely identified. For a method to be deemed specific, blank samples from various sources must be analyzed to confirm the absence of significant signals at the retention times and m/z transitions of the analytes. mdpi.comcabidigitallibrary.org

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Tiamulin 494.5192.2476.4
Tiamulin-d10 504.5202.2486.4

Data is representative and may vary based on the specific instrument and conditions.

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. koreascience.kr

These limits are determined by analyzing blank samples fortified with decreasing concentrations of Tiamulin. jfda-online.com The LOD is often calculated as the concentration yielding a signal-to-noise ratio of 3, and the LOQ at a ratio of 10. jfda-online.com For Tiamulin residue analysis in tissues, LOQs are typically in the range of 1 to 25 µg/kg, which is sufficiently sensitive to meet regulatory maximum residue limits (MRLs). mdpi.comnih.govkoreascience.kr

ParameterMuscle TissueLiver TissueFeed
LOD (µg/kg) 0.03 - 8.00.06 - 11.95.4 - 10.4
LOQ (µg/kg) 0.1 - 250.2 - 5010.4 - 119.3

Values compiled from multiple studies and represent a typical range. mdpi.comnih.govkoreascience.krresearchgate.net

Accuracy, Precision, and Linearity

Accuracy refers to the closeness of the measured value to the true value. It is assessed by analyzing fortified samples at multiple concentration levels (e.g., 0.5x, 1x, and 1.5x the MRL). Recoveries are expected to be within a defined range, often 80-110%. mdpi.comjfda-online.com

Precision is the degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is evaluated under repeatability (intra-day) and reproducibility (inter-day) conditions. Typically, the RSD should be less than 15-20%. mdpi.comnih.govkoreascience.kr

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. It is established by creating a calibration curve with at least five concentration points. The coefficient of determination (R²) should be greater than 0.99. mdpi.commdpi.comresearchgate.net

Validation ParameterAcceptance CriteriaTypical Result for Tiamulin Methods
Accuracy (Recovery) 80% – 110%84% - 116% jfda-online.comkoreascience.kr
Precision (RSD) < 15% (repeatability)< 14% nih.govkoreascience.kr
Linearity (R²) > 0.99> 0.995 mdpi.comresearchgate.net

Robustness and Inter-laboratory Transferability

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5°C). oup.comsaspublishers.com A robust method ensures reliability during routine use when minor deviations can occur. Robustness testing involves making these small changes and observing their effect on the results. oup.com

Inter-laboratory Transferability refers to the ability of the method to be successfully performed by different laboratories. This is often assessed through collaborative studies where multiple labs analyze the same set of samples. oup.com While specific inter-laboratory studies for Tiamulin-d10 are not widely published, methods for Tiamulin have undergone such evaluations, demonstrating that with a well-defined protocol and the use of an internal standard, the method can be transferred successfully. nih.govresearchgate.net

Pharmacological Research on Tiamulin Parent Compound with Deuterated Analog Applications

Molecular Mechanism of Action and Ribosomal Binding Dynamics

Tiamulin (B153960), a semi-synthetic derivative of pleuromutilin (B8085454), exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. unipi.itresearchgate.net At very high concentrations, it can be bactericidal. unipi.itnih.gov Its primary target is the 50S subunit of the bacterial ribosome. unipi.itrooyandarou.com The specificity of this interaction is central to its antimicrobial activity. researchgate.net

Tiamulin binds with high affinity to the bacterial 50S ribosomal subunit. rooyandarou.com Structural studies have precisely located its binding site within the peptidyl transferase center (PTC), a highly conserved region of the ribosome responsible for peptide bond formation. weizmann.ac.ilnih.govselleckchem.com The binding site is situated at the core of the subunit, near the entrance to the ribosomal exit tunnel. weizmann.ac.il Tiamulin's tricyclic mutilin (B591076) core settles into a tight pocket primarily formed by 23S rRNA nucleotides at the A-tRNA binding site. weizmann.ac.ilnih.gov The drug's side chain, an extension from the mutilin core, protrudes to partially overlap with the P-tRNA binding site. weizmann.ac.ilnih.gov This dual-site interaction effectively obstructs the correct positioning of tRNA molecules, which is a critical step in protein synthesis. researchgate.net

By occupying key positions within the A and P sites of the peptidyl transferase center, Tiamulin directly hinders the catalytic activity of this ribosomal enzyme. weizmann.ac.ilnih.govtoku-e.comunacademy.com The peptidyl transferase, a ribozyme composed of rRNA, is responsible for catalyzing the formation of peptide bonds between amino acids. toku-e.comunacademy.com Tiamulin's presence prevents the proper alignment of the aminoacyl-tRNA (at the A-site) and the peptidyl-tRNA (at the P-site), thereby inhibiting peptide bond formation. weizmann.ac.ilnih.gov This inhibition halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis. selleckchem.com Biochemical data confirm that Tiamulin is a potent inhibitor of the puromycin (B1679871) fragment reaction, a classic assay for peptidyl transferase activity. weizmann.ac.il

X-ray crystallography studies, particularly with the 50S ribosomal subunit from Deinococcus radiodurans, have provided a detailed view of Tiamulin's interactions at an atomic level. weizmann.ac.ilnih.gov The binding is stabilized by a combination of hydrophobic interactions and a network of hydrogen bonds with specific nucleotides of the 23S rRNA. nih.govpnas.org

Key interactions include:

The tricyclic core of Tiamulin fits into a hydrophobic pocket created by nucleotides such as G2061, A2451, C2452, A2503, U2504, G2505, and U2506. weizmann.ac.il

The C11 hydroxyl group of the mutilin core is positioned to form a hydrogen bond with the phosphate (B84403) of G2505. pnas.org

The keto group in Tiamulin's C14 extension forms hydrogen bonds with the N1 and N2 atoms of G2061. nih.gov

The conformation of nucleotide U2585 is shifted in the presence of Tiamulin to avoid steric hindrance and to stabilize the binding pocket. pnas.org

Resistance to Tiamulin can arise from mutations in the components of this binding site. For instance, mutations in ribosomal protein L3, which is near the PTC, can alter the conformation of the rRNA and reduce Tiamulin's binding affinity, even without direct contact with the drug. nih.govmdpi.com Similarly, mutations in 23S rRNA nucleotides, such as G2447U, can confer resistance.

Inhibition of Peptidyl Transferase Activity

Antimicrobial Spectrum and Efficacy Studies

Tiamulin demonstrates significant activity against a range of veterinary pathogens, particularly Mycoplasma species and various Gram-positive bacteria. unipi.itresearchgate.net Its efficacy against Gram-negative bacteria is generally limited. asm.org

Tiamulin is highly effective against mycoplasmas, which lack a cell wall and are intrinsically resistant to many classes of antibiotics. mdpi.com Numerous studies have documented its low minimum inhibitory concentrations (MICs) against various Mycoplasma species. For Mycoplasma gallisepticum, a significant avian pathogen, the MIC of Tiamulin has been reported to be as low as 0.03 µg/mL. frontiersin.org Studies on Argentinean isolates of Mycoplasma synoviae also showed potent activity, with an MIC90 (the concentration required to inhibit 90% of isolates) of 0.05 µg/mL. nih.gov Compared to other antimicrobials, Tiamulin often demonstrates superior in vitro activity against these organisms. mdpi.com

In Vitro Susceptibility of Mycoplasma Species to Tiamulin
Mycoplasma SpeciesIsolate Origin/NumberMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
M. synoviae21 Argentinean Isolates--0.05 nih.gov
M. gallisepticumItalian Isolates (2010-2020)-0.0150.125 mdpi.com
M. bovis73 European Isolates--0.5 nih.gov
M. gallisepticumStrain S60.03 (single value)-- frontiersin.org

Tiamulin is active against a variety of Gram-positive bacteria. unipi.itresearchgate.net Its efficacy has been well-documented against staphylococci and streptococci. In a study of 636 bacterial isolates, Tiamulin showed good activity against staphylococci, with an MIC90 of 1 or 2 µg/mL. asm.org It is also effective against Erysipelothrix rhusiopathiae and Streptococcus suis.

While Tiamulin has been in use for decades, the development of resistance has been relatively slow in some target pathogens. frontiersin.orgresearchgate.net However, resistant isolates are encountered. researchgate.net Resistance in Gram-positive bacteria can be conferred by mutations in the 23S rRNA gene or in ribosomal proteins like L3, which alter the drug's binding site at the peptidyl transferase center. nih.govmdpi.com For example, a mutation in ribosomal protein L3 (Asn149Asp) was shown to be responsible for Tiamulin resistance in Escherichia coli, a Gram-negative model organism, by reducing the drug's binding to the ribosome. nih.gov

In Vitro Susceptibility of Gram-Positive Pathogens to Tiamulin
Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
StaphylococciNot Specified-1 or 2 asm.org
Streptococcus suisNot SpecifiedSusceptibility at ≤4 µg/mL
Erysipelothrix rhusiopathiaeNot SpecifiedSusceptibility at ≤4 µg/mL

Efficacy Against Spirochaetal Organisms

Tiamulin has demonstrated a high level of in vitro activity against various spirochaetal organisms, most notably Brachyspira hyodysenteriae, the causative agent of swine dysentery. noahcompendium.co.ukresearchgate.net Research has shown that tiamulin can achieve bactericidal concentrations against B. hyodysenteriae at levels as low as twice the minimum inhibitory concentration (MIC). noahcompendium.co.uk However, studies have also revealed a bimodal MIC distribution for tiamulin against B. hyodysenteriae, which suggests that some strains possess reduced susceptibility. noahcompendium.co.uk

The susceptibility of different Brachyspira species to tiamulin varies. In one study of Brazilian isolates, the MIC90 (the concentration required to inhibit 90% of isolates) for tiamulin against B. hyodysenteriae was 8µg/ml. scielo.br Another study in the Czech Republic found 89.5% of B. hyodysenteriae strains to be susceptible to tiamulin, with MICs ranging from 0.016 to 0.25 µg/ml. agriculturejournals.cz In the United States, most Brachyspira isolates, including B. hyodysenteriae, B. hampsonii, B. pilosicoli, and B. murdochii, have shown high susceptibility to tiamulin. nih.gov The accurate determination of these MIC values in research settings relies on precise quantification of tiamulin, a task facilitated by the use of deuterated internal standards like Tiamulin-d10.

OrganismObserved Efficacy/SusceptibilityReference
Brachyspira hyodysenteriaeHigh in vitro activity; bactericidal at 2x MIC. noahcompendium.co.uk
Brachyspira hyodysenteriae (Brazilian isolates)MIC90 of 8µg/ml. scielo.br
Brachyspira hyodysenteriae (Czech isolates)89.5% of strains susceptible (MIC 0.016-0.25 µg/ml). agriculturejournals.cz
Brachyspira species (US isolates)Generally high susceptibility. nih.gov

Differential Activity and Susceptibility Patterns Among Gram-Negative Bacteria

Tiamulin's activity against Gram-negative bacteria is more varied. It shows good efficacy against certain Gram-negative anaerobes and some aerobes like Actinobacillus pleuropneumoniae and Pasteurella multocida. noahcompendium.co.uknih.gov However, many other Gram-negative bacilli, such as Enterobacteriaceae, are typically resistant. nih.govjmilabs.com

Studies have categorized Gram-negative pathogens into different susceptibility levels. For instance, P. multocida strains are often considered moderately susceptible, with MICs ranging from 8 to 32 μg/ml. nih.govjmilabs.com In contrast, a study on Gram-negative bacteria from dogs and cats reported 100% resistance to tiamulin among the isolates, which included E. coli and Klebsiella pneumoniae. researchgate.nete-jvc.org Another study on porcine P. multocida found that 25% of isolates were resistant to tiamulin. nih.gov This differential susceptibility underscores the importance of precise testing to guide therapeutic choices, with analytical standards like Tiamulin-d10 ensuring the reliability of these susceptibility assessments.

OrganismSusceptibility PatternReference
Actinobacillus pleuropneumoniaeSusceptible to moderately susceptible. noahcompendium.co.ukjmilabs.com
Pasteurella multocidaModerately susceptible (MICs 8-32 µg/ml). nih.govjmilabs.com
Enteric Gram-negative bacilliGenerally resistant (MICs >32 µg/ml). nih.gov
E. coli, K. pneumoniae (canine/feline isolates)100% resistance reported in one study. researchgate.nete-jvc.org
Porcine P. multocida25% of isolates resistant in one study. nih.gov

Antimicrobial Resistance Mechanisms and Evolution

The emergence of resistance to tiamulin is a significant concern. Research into the molecular underpinnings of this resistance is crucial for maintaining the drug's efficacy. These investigations, which often involve measuring tiamulin concentrations in various experimental systems, benefit from the analytical precision afforded by standards like Tiamulin-d10.

Identification of Chromosomal Mutations Leading to Reduced Susceptibility

Resistance to tiamulin often arises from chromosomal mutations that emerge relatively slowly and in a stepwise fashion. noahcompendium.co.uk These mutations are typically not transferred horizontally between bacteria. noahcompendium.co.uk Key mutations have been identified in genes encoding ribosomal components. For example, in Brachyspira species, mutations in the ribosomal protein L3 gene (rplC) and the 23S ribosomal RNA gene (rrl) are associated with reduced susceptibility. noahcompendium.co.uknih.gov Similarly, in Staphylococcus aureus, a stepwise increase in tiamulin resistance has been directly correlated with the sequential acquisition of mutations in the rplC gene. asm.org

Characterization of Plasmid- and Transposon-Mediated Resistance Genes

While chromosomal mutations are a primary mechanism of resistance, resistance genes located on mobile genetic elements like plasmids and transposons also play a role. noahcompendium.co.uk This type of resistance is transferable between different bacteria and bacterial species. noahcompendium.co.ukwikipedia.org

Genes such as the vga (virginiamycin A resistance) and cfr (chloramphenicol-florfenicol resistance) genes, which can be carried on plasmids, have been implicated in tiamulin resistance. noahcompendium.co.uk More recently, a novel pleuromutilin resistance gene, tva(A), encoding a predicted ABC-F transporter, was identified on the chromosome of B. hyodysenteriae. frontiersin.orgresearchgate.net While tva(A) itself confers a low level of resistance, it appears to facilitate the development of higher-level clinical resistance by enabling the subsequent selection of mutations in ribosomal genes. frontiersin.org In some Gram-positive bacteria, ABC transporter genes like lsa(E), which mediate resistance to pleuromutilins, have been found on plasmids. oup.com

Molecular Analysis of Ribosomal Mutations Affecting Tiamulin Binding

Tiamulin functions by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC), thereby inhibiting protein synthesis. noahcompendium.co.uknih.gov Resistance mutations often occur in or near this binding site, altering the ribosome's structure and reducing the drug's binding affinity.

Chemical footprinting experiments have confirmed that mutations in ribosomal protein L3 and 23S rRNA reduce the binding of tiamulin to the ribosome. nih.govnih.gov In E. coli, a mutation in the L3 protein was shown to perturb the drug-binding site. nih.gov In Brachyspira species, mutations at several positions in the 23S rRNA (e.g., 2032, 2055, 2447, 2504) and in the L3 protein (e.g., amino acid positions 148, 149) are predicted to indirectly affect tiamulin binding, possibly by perturbing the conformation of key nucleotides within the PTC. nih.govmdpi.comuri.edu Studies in Mycobacterium smegmatis have further demonstrated that single mutations in the 23S rRNA can confer significant resistance by causing structural perturbations at the PTC. researchgate.net

Gene/RegionMutation TypeAssociated Organism(s)EffectReference
Ribosomal Protein L3 (rplC)Amino acid substitutions (e.g., at positions 148, 149, 155, 158, 159)Brachyspira spp., E. coli, S. aureusAlters the peptidyl transferase center, reducing drug binding. nih.govasm.orgnih.gov
23S rRNA (rrl)Nucleotide substitutions (e.g., at positions 2032, 2055, 2447, 2504)Brachyspira spp., Mycoplasma spp.Reduces drug binding affinity. noahcompendium.co.uknih.govresearchgate.net
tva(A)Presence of gene (ABC-F transporter)B. hyodysenteriaeFacilitates development of higher-level resistance. frontiersin.org
vga, cfr, lsa(E)Plasmid- or transposon-mediated genesVarious, including StaphylococcusConfers transferable resistance. noahcompendium.co.ukoup.com

Kinetic Studies on the Emergence and Spread of Resistance

Kinetic studies provide insight into the rate at which resistance develops and spreads. The emergence of tiamulin resistance is often a gradual process. vfu.cz For example, a continual decrease in the susceptibility of B. hyodysenteriae isolates to tiamulin has been observed over time in some regions. vfu.cz

Studies exposing bacteria to the antibiotic in vitro have shown that resistance can emerge shortly after the start of treatment. unipi.itresearchgate.net The concept of the Mutation Prevention Concentration (MPC)—the antibiotic concentration that prevents the selection of resistant mutants—has been applied to tiamulin. frontiersin.org Research on B. hyodysenteriae indicates that for many isolates, the MPC is within a few doublings of the MIC, suggesting that maintaining adequate drug concentrations is critical to prevent the emergence of resistance. frontiersin.org Furthermore, kinetic studies on the environmental fate of tiamulin show it can persist, with a reported half-life of 16 days in aerobic soil conditions, creating a potential selective pressure for resistance in the environment. nih.gov

Pharmacokinetic Investigations in Non-Human Animal Models (Utilizing Deuterated Tiamulin for Enhanced Analysis)

Pharmacokinetic studies trace the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. The use of deuterated standards like Tiamulin-d10 in LC-MS/MS assays allows for the generation of robust and reliable data in these investigations. mdpi.comresearchgate.net

Following oral administration, Tiamulin is generally well-absorbed from the gastrointestinal tract in pigs, with a reported bioavailability of up to 85-90%. mdpi.comeuropa.eu Peak blood concentrations are typically observed between 2 to 4 hours after administration in this species. europa.eumdpi.com In poultry, Tiamulin is also absorbed rapidly. Studies in chickens have shown that the route of administration (via crop, drinking water, or feed) did not significantly alter key pharmacokinetic parameters, indicating equal efficacy. nih.gov In geese, rapid absorption was noted, with peak plasma concentrations occurring within 0.5 to 1 hour. nih.govnih.gov Similarly, oral administration in ducks resulted in rapid absorption, with peak plasma concentrations (Cmax) of 0.77 µg/mL and 2.32 µg/mL reached at 2 hours for different doses. frontiersin.org

Tiamulin demonstrates extensive distribution into tissues, achieving concentrations that are often several times higher than those found in plasma. europa.euthepigsite.com The liver is a primary target tissue for residues. mdpi.com In pigs, Tiamulin concentrates effectively in the lungs and the colon, with the maximum concentration in the lung being over 15 times higher than in plasma. thepigsite.com This unique distribution profile makes it effective for both respiratory and enteric infections. thepigsite.com

Significant accumulation is also observed in various tissues across different species. In pigs, marker residues were found to be three times higher in the liver than in muscle. mdpi.comnih.gov This ratio is even higher in other animals, with residue levels in the liver being approximately six times higher than in muscle for rabbits and eight to ten times higher for birds like chickens and turkeys. mdpi.comnih.govnih.gov In ducks, the highest Tiamulin residues were detected in the liver, followed by muscle, with lower concentrations found in skin and fat. frontiersin.org

Tiamulin is extensively metabolized and is primarily eliminated via bile into the feces, with a smaller portion excreted through urine. mdpi.com In pigs, approximately 65% of a dose is eliminated in feces and 35% in urine. nih.gov The parent compound is largely broken down, with only a very small fraction (0.3% to 0.5%) being excreted unchanged in the urine. mdpi.com The elimination half-life shows considerable variation among species. In M. gallisepticum-infected chickens, the elimination half-life was relatively short, ranging from 1.15 to 1.39 hours. frontiersin.orgnih.gov In contrast, studies in ducks reported a longer elimination half-life of 3.54 to 6.34 hours, while geese showed a half-life of approximately 2.6 to 3.1 hours. nih.govnih.govfrontiersin.org

Significant differences in pharmacokinetic parameters are observed across various animal species. nih.gov For instance, while Tiamulin is rapidly absorbed in both pigs and poultry, the time to reach maximum concentration (Tmax) and the elimination half-life can differ. europa.eufrontiersin.orgfrontiersin.org The elimination half-life in chickens (approx. 1.15-1.39 hours) is notably shorter than that reported in dogs (4.7 hours) or ducks (up to 6.34 hours), indicating faster clearance in chickens. frontiersin.orgfrontiersin.orgnih.gov Such variability underscores the importance of conducting species-specific pharmacokinetic studies to establish appropriate use. The comparative analysis below highlights some of these differences.

ParameterPigsChickensDucksGeese
Bioavailability (Oral)85-90% europa.eu---
Tmax (Time to Peak Concentration)2-4 hours europa.eumdpi.com~0.17 hours frontiersin.orgnih.gov2 hours frontiersin.org0.5-1 hour nih.govnih.gov
Elimination Half-life (t1/2)-1.15-1.39 hours frontiersin.orgnih.gov3.54-6.34 hours frontiersin.org2.62-3.13 hours nih.govnih.gov
Primary Excretion RouteBile/Feces (~65%) mdpi.comnih.gov---

Elimination Pathways and Excretion Kinetics

Metabolic Studies in Non-Human Biological Systems (Employing Tiamulin-d10 for Metabolite Identification and Quantification)

Understanding the biotransformation of Tiamulin is crucial, as its metabolites may have different activity levels. High-resolution analytical methods, such as ultra-high-performance liquid chromatography coupled to quadrupole/time-of-flight mass spectrometry (UHPLC-Q/TOF), are employed to identify and characterize these metabolites. nih.govresearchgate.netmdpi.com In these studies, a deuterated standard like Tiamulin-d10 is invaluable for distinguishing the parent drug from its numerous, structurally similar metabolites, thereby aiding in the elucidation of metabolic pathways.

Research has shown that Tiamulin undergoes extensive Phase I metabolism in farm animals, including pigs, chickens, goats, and cows, while no Phase II metabolites have been detected. nih.govresearchgate.netmdpi.com A comprehensive analysis identified a total of 26 different metabolites across these species. nih.govresearchgate.net The primary biotransformation pathways are consistent across species and involve hydroxylation, N-deethylation, and S-oxidation. nih.govmdpi.com

Hydroxylation: This occurs on the mutilin portion (the ring system) of the molecule. 2β-hydroxylation and 8α-hydroxylation are major pathways. nih.govresearchgate.net

N-deethylation: This involves the removal of an ethyl group from the side chain. nih.govresearchgate.net

S-oxidation: This modification also occurs on the side chain. nih.govmdpi.com

While the pathways are similar, the prevalence of certain metabolites shows significant inter-species differences. In swine, metabolites such as 8α-hydroxy-tiamulin and N-deethyl-tiamulin are prominent. nih.govresearchgate.net In contrast, chickens produce larger yields of 2β-hydroxy-tiamulin and N-deethyl-tiamulin. nih.govresearchgate.net

Metabolic PathwayDescriptionKey Metabolites Identified
HydroxylationAddition of a hydroxyl (-OH) group to the mutilin ring system. nih.govresearchgate.net2β-hydroxy-tiamulin, 8α-hydroxy-tiamulin nih.gov
N-deethylationRemoval of an ethyl group from the side chain's nitrogen atom. nih.govresearchgate.netN-deethyl-tiamulin nih.gov
S-oxidationAddition of an oxygen atom to the side chain's sulfur atom. nih.govmdpi.comMetabolites with an oxidized sulfur group.
Combined PathwaysMetabolites formed through multiple transformations. nih.gov8α-hydroxy-N-deethyl-tiamulin, 2β-hydroxy-N-deethyl-tiamulin nih.gov

Role of Cytochrome P450 Enzymes in Tiamulin Metabolism

The metabolism of tiamulin is significantly influenced by the cytochrome P450 (CYP450) superfamily of enzymes, particularly the CYP3A subfamily. nih.gov In animals, tiamulin undergoes extensive biotransformation through processes such as N-dealkylation, hydroxylation, oxidation, and sulfoxidation, resulting in at least 25 different metabolites. mdpi.com Studies in pig liver microsomes and primary hepatocytes have demonstrated that tiamulin is a potent and likely selective inhibitor of the CYP3A subfamily. nih.gov This interaction is crucial as CYP3A enzymes are responsible for the metabolism of a wide range of drugs. The inhibition of these enzymes by tiamulin can lead to significant drug-drug interactions. nih.govresearchgate.net

The use of deuterated analogs like Tiamulin-d10 (hydrochloride) is instrumental in metabolism studies. Replacing hydrogen atoms with deuterium (B1214612) at specific molecular positions can alter the rate of metabolism. venable.comjuniperpublishers.com This "kinetic isotope effect" allows researchers to identify which parts of the molecule are most susceptible to metabolism by CYP450 enzymes. By comparing the metabolic profile of tiamulin with that of Tiamulin-d10, scientists can pinpoint the primary sites of enzymatic attack, providing a clearer picture of the metabolic pathways. venable.com

Formation of Stable Metabolic Intermediate Complexes with Hepatic Enzymes

A key aspect of tiamulin's interaction with hepatic enzymes is its ability to form stable metabolic intermediate (MI) complexes with cytochrome P450. nih.govnih.gov This phenomenon has been observed in various animal species, including pigs, rats, and rabbits. nih.govnih.govnih.gov The formation of these complexes is characterized by a spectral shift, with an absorbance maximum around 455 nm. nih.gov This complexation effectively sequesters the enzyme, rendering it inactive and leading to a potent inhibition of its metabolic activity. nih.govnih.gov

Research has shown that the formation of MI complexes is particularly prominent with enzymes of the CYP3A subfamily. nih.govnih.gov In rabbit liver microsomes, the propensity for MI complex formation was found to be greater with tiamulin compared to several macrolide antibiotics. nih.gov However, some studies have questioned the universal formation of these complexes, suggesting that direct enzyme inhibition might be a more significant mechanism in certain contexts. drugbank.comuni.lu The use of deuterated tiamulin can help clarify these mechanisms. By altering the metabolic rate, deuteration may affect the formation kinetics of MI complexes, providing insights into the stability and reversibility of these interactions. venable.com

Enzyme Induction and Inhibition Potentials on Drug-Metabolizing Enzymes

Tiamulin exhibits a dual effect on drug-metabolizing enzymes, acting as both an inhibitor and an inducer. researchgate.netdrugbank.com While its inhibitory effects, particularly on CYP3A, are well-documented and often linked to MI complex formation, tiamulin can also induce the expression of certain CYP450 enzymes. nih.govnih.govdrugbank.com For instance, studies in rats have shown that tiamulin treatment can lead to an increase in the levels of CYP3A1/2 apoproteins and enhance the rates of testosterone (B1683101) 6β-hydroxylation and erythromycin (B1671065) N-demethylation, both markers for CYP3A activity. nih.gov This induction appears to be dose-dependent. akjournals.comcore.ac.uk

This dual action can lead to complex drug-drug interactions. The initial inhibition of an enzyme can be followed by a longer-term induction, altering the therapeutic outcomes of co-administered drugs. drugbank.com The table below summarizes the inhibitory effects of tiamulin and other antibiotics on CYP450 activity in different in vitro systems.

CompoundInhibition in Goat MicrosomesInhibition in Cattle MicrosomesInhibition in Bovine CYP3A-expressing Cell LineMI-Complex Formation
Tiamulin EffectiveEffectiveEffectiveYes
Triacetyloleandomycin (TAO) EffectiveEffectiveEffectiveYes
Erythromycin Less EffectiveLess EffectiveWeakYes
Tilmicosin Less EffectiveLess EffectiveWeakNo
Tylosin WeakWeakNo EffectYes
Spiramycin No EffectNo EffectNo EffectNo
Data sourced from in vitro studies on macrolide and tiamulin inhibition of CYP450 activity. nih.gov

Pharmacodynamic Modeling and PK/PD Index Determination

Pharmacodynamic (PD) modeling is essential for understanding the relationship between drug concentration and its antimicrobial effect. For tiamulin, the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24h/MIC). frontiersin.orgfrontiersin.orgnih.gov This index is crucial for establishing effective dosing regimens that maximize therapeutic success while minimizing the risk of resistance development. frontiersin.orgnih.gov

Establishing Pharmacokinetic/Pharmacodynamic Indices for Antimicrobial Efficacy

Studies in various animal models have been conducted to establish the target AUC24h/MIC values for tiamulin against different pathogens. For example, in a neutropenic chicken model of Mycoplasma gallisepticum infection, the AUC24h/MIC was well-correlated with in vivo antibacterial efficacy. frontiersin.orgnih.gov The Sigmoid Emax model is often used to describe the relationship between the AUC24h/MIC ratio and the reduction in bacterial load. frontiersin.org

The following table presents the target AUC24h/MIC values for tiamulin against M. gallisepticum for different levels of efficacy.

Efficacy EndpointRequired AUC24h/MIC (h)
Mycoplasmastasis (0 log10 reduction)98.98
1 log10 ccu reduction206.56
2 log10 ccu reduction382.58
Data from an experimental intratracheal infection model of Mycoplasma gallisepticum. frontiersin.org

Deuterated standards like Tiamulin-d10 (hydrochloride) are invaluable in the pharmacokinetic studies that underpin these PK/PD models. They serve as ideal internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification of the parent drug in biological matrices. nih.gov This precision is fundamental for constructing reliable pharmacokinetic profiles and, consequently, for accurate PK/PD index determination.

Drug-Drug Interaction Mechanisms in Non-Human Models

The potential for drug-drug interactions with tiamulin is a significant clinical concern, primarily driven by its effects on CYP450 enzymes. nih.govmdpi.com The most well-documented and severe interactions occur with ionophore anticoccidials, such as monensin (B1676710), narasin, and salinomycin (B1681400). poultrymed.com Co-administration of tiamulin with these compounds can lead to severe toxicity and even death in animals. researchgate.netpoultrymed.com

The primary mechanism for this interaction is the inhibition of the CYP3A-mediated metabolism of the ionophores by tiamulin. researchgate.net This inhibition leads to an accumulation of the ionophore to toxic levels. researchgate.net While MI complex formation is often cited as the cause, some research suggests that direct competitive inhibition of the enzyme may play a more critical role. drugbank.comuni.lu Studies in rats and chickens have shown that tiamulin can both induce and inhibit enzymes responsible for monensin metabolism, highlighting the complexity of this interaction. drugbank.comakjournals.comresearchgate.net The interaction appears to be species-dependent, with different effects observed in chickens and turkeys. researchgate.net

The following table lists compounds that have known interactions with tiamulin.

Interacting Drug ClassSpecific DrugsPotential Outcome
Ionophore AnticoccidialsMonensin, Narasin, SalinomycinSevere growth depression, death
Neuromuscular Blocking AgentsCisatracuriumIncreased neuromuscular blockade
Local AnestheticsCocaine, Benzocaine, PrilocaineIncreased risk of methemoglobinemia
AnticoagulantsDicoumarol, Phenindione, AcenocoumarolIncreased risk of bleeding
Information sourced from drug interaction databases and literature reviews. poultrymed.comdrugbank.com

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

Tiamulin's efficacy can be significantly altered when co-administered with other antimicrobial agents. These interactions can be synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where one drug diminishes the effect of the other.

Research has demonstrated a notable synergistic relationship between tiamulin and tetracyclines. researchgate.netnih.govnih.gov This combination has shown enhanced activity, particularly against various bacterial strains. researchgate.netnih.gov For example, studies on Staphylococcus aureus have confirmed synergistic effects between pleuromutilins (including tiamulin) and tetracycline (B611298). nih.gov The combination of tiamulin and tetracycline showed synergistic action against the S. aureus ATCC 29213 strain. nih.gov

Conversely, antagonistic effects have been observed when tiamulin is combined with fluoroquinolones. nih.gov Specifically, combinations of tiamulin with ciprofloxacin (B1669076) or enrofloxacin (B1671348) resulted in antagonism against S. aureus strains. nih.gov Other combinations have shown indifference, meaning no significant change in activity. nih.gov

Interactions are not limited to antimicrobials. A study on the interaction between tiamulin and cannabidiol (B1668261) (CBD) in human cell lines revealed a concentration-dependent relationship. mdpi.com At low concentrations of tiamulin, CBD exhibited an antagonistic effect, potentially offering protection against cytotoxicity. mdpi.com However, at high concentrations of tiamulin, the interaction became synergistic, increasing the drug's cytotoxic effects. mdpi.com

Co-administered AgentInteraction Type with TiamulinObserved EffectReference
TetracyclinesSynergismEnhanced antimicrobial activity against certain pathogens. researchgate.netnih.govnih.gov
CiprofloxacinAntagonismDiminished antimicrobial effect against S. aureus. nih.gov
EnrofloxacinAntagonismDiminished antimicrobial effect against S. aureus. nih.gov
Cannabidiol (CBD)Concentration-Dependent (Antagonism/Synergism)Antagonistic at low tiamulin concentrations, synergistic at high concentrations. mdpi.com

Molecular Basis of Interactions with Ionophore Compounds

The interaction between tiamulin and ionophore anticoccidials is one of the most clinically significant and well-documented phenomena in veterinary medicine. semanticscholar.org Co-administration can lead to severe adverse reactions, including death, particularly with certain ionophores. researchgate.netnih.govsemanticscholar.org The interaction is dose-dependent and varies in severity depending on the specific ionophore compound. researchgate.netsemanticscholar.orgresearchgate.net

The primary molecular basis for this interaction is tiamulin's inhibitory effect on the cytochrome P450 (CYP450) enzyme system in the liver. mdpi.comresearchgate.netresearchgate.net Tiamulin, particularly, is a potent inhibitor of the CYP3A subfamily of enzymes. mdpi.comresearchgate.netresearchgate.netnih.gov These enzymes are responsible for the metabolism (biotransformation) of many drugs, including ionophores. researchgate.netnih.gov

By inhibiting CYP3A enzymes, tiamulin slows the metabolic breakdown and excretion of co-administered ionophores like monensin, narasin, and salinomycin. nih.govresearchgate.netresearchgate.net This impaired metabolism leads to the accumulation of the ionophore in the body, resulting in toxic levels and clinical signs of overdose. researchgate.netnih.govsemanticscholar.orgnih.gov The mechanism is thought to involve the formation of a stable metabolic intermediate complex between tiamulin and the CYP450 enzyme, which effectively deactivates the enzyme. researchgate.netnih.govmdpi.com

The severity of the interaction differs among ionophores:

Strong Interaction: Monensin, narasin, and salinomycin show a strong, often lethal, interaction with therapeutic levels of tiamulin. researchgate.netnih.govsemanticscholar.orgrooyandarou.com

Milder Interaction: Maduramicin and semduramicin (B57454) exhibit a milder interaction, which may cause temporary growth depression. researchgate.netnih.govsemanticscholar.org

Compatible: Lasalocid is considered compatible with tiamulin and does not typically cause adverse reactions. researchgate.netnih.govsemanticscholar.org

Ionophore CompoundInteraction Severity with TiamulinMolecular BasisReference
MonensinStrong/SevereInhibition of CYP3A-mediated metabolism, leading to drug accumulation. researchgate.netnih.govresearchgate.netnih.gov
NarasinStrong/SevereInhibition of CYP450-mediated metabolism. researchgate.netnih.govsemanticscholar.org
SalinomycinStrong/SevereInhibition of CYP450-mediated metabolism. researchgate.netnih.govsemanticscholar.org
MaduramicinMilderLess pronounced inhibition of metabolism compared to other ionophores. researchgate.netnih.govsemanticscholar.org
SemduramicinMilderLess pronounced inhibition of metabolism compared to other ionophores. researchgate.netnih.gov
LasalocidCompatibleMetabolism is not significantly inhibited by tiamulin. researchgate.netnih.govsemanticscholar.org

Impact on Biotransformation Pathways of Co-administered Drugs

Tiamulin's influence extends beyond ionophores to the biotransformation pathways of any drug metabolized by the enzyme systems it affects. openaccessjournals.com The biotransformation of drugs, primarily carried out by CYP450 enzymes in the liver, is a critical process that converts drugs into metabolites for excretion. mdpi.com By inhibiting these enzymes, tiamulin can significantly alter the pharmacokinetics of co-administered drugs. openaccessjournals.com

The primary mechanism is the potent and selective inhibition of the CYP3A subfamily of enzymes. mdpi.comresearchgate.netnih.gov Research in pig liver microsomes and hepatocytes demonstrated that tiamulin strongly and concentration-dependently inhibited the 6β-hydroxylation of testosterone and the N-demethylation of ethylmorphine, both of which are marker activities for CYP3A enzymes. nih.gov This inhibition is attributed to the formation of a stable metabolic-intermediate complex with the cytochrome P450 enzyme. researchgate.netnih.gov

Interestingly, tiamulin exhibits a dual effect on CYP450 enzymes. While it is a potent inhibitor, it can also act as an inducer of the same enzymes. core.ac.ukuni.lunih.gov Studies in rats showed that tiamulin treatment led to an increase in CYP3A1, confirmed by Western blot analysis, and elevated enzyme activities related to ethylmorphine and aminopyrine (B3395922) N-demethylation. uni.lunih.gov However, in the presence of tiamulin, these demethylation activities were significantly decreased, demonstrating direct inhibition. uni.lunih.gov This suggests that the direct inhibitory effect of tiamulin likely plays a more significant role in acute toxic interactions than its capacity as an enzyme inducer. uni.lunih.gov

In vitro studies using human liver microsomes further defined tiamulin's inhibitory profile. Tiamulin showed a high inhibitory effect on CYP3A4 and CYP2E1, with IC50 values of 1.609 µmol/L and 0.045 µmol/L, respectively, while having no significant inhibition against CYP1A2 and CYP2D6. This selective inhibition underscores the potential for clinically relevant drug interactions with compounds that are substrates for CYP3A4 and CYP2E1. mdpi.com

The main metabolic reactions of tiamulin itself involve hydroxylation, S-oxidation, and N-deethylation. mdpi.com It is extensively metabolized, with at least 25 different metabolites identified. nih.gov This extensive metabolism and its simultaneous potent inhibition of key metabolic enzymes for other drugs are the foundation of its significant impact on biotransformation pathways.

Environmental Fate and Degradation Research of Tiamulin

Occurrence and Persistence in Environmental Compartments

The widespread use of Tiamulin (B153960) in livestock has resulted in its detection in various environmental matrices. nih.gov Its persistence in these compartments is a significant concern due to the potential for long-term ecological impact and the development of antibiotic resistance. nih.gov

Research has documented the presence of Tiamulin in swine manure, swine wastewater, and even in river samples and groundwater. For instance, Tiamulin has been found in swine manure in Germany at concentrations of 43 μg/kg and in swine wastewater in China at levels between 2–5 μg/L. nih.gov In the United States, it was detected in swine wastewater at 133–182 ng/L and in shallow groundwater beneath a cattle wastewater lagoon at 29 ng/L. nih.gov Chinese river samples have shown Tiamulin concentrations ranging from 0.2–5.8 ng/L. nih.gov

Tiamulin exhibits considerable persistence in the environment. Studies have shown that it can persist in sediment for several months. arviatechnology.com The time required for 90% of the initial compound to degrade (DT90) for the pleuromutilin (B8085454) group, which includes Tiamulin, is estimated to be between 49 and 1100 days in manure, with Tiamulin being one of the more persistent molecules. tandfonline.com In soil, Tiamulin has a reported aerobic biodegradation half-life of 16 days. nih.govnih.gov However, under anaerobic conditions, such as those in liquid manure storage, Tiamulin has been observed to remain unchanged for as long as 180 days. nih.govnih.gov This persistence underscores the potential for its accumulation in the environment.

Biodegradation Pathways and Kinetics in Diverse Environmental Matrices

The biodegradation of Tiamulin is a critical process that determines its ultimate fate in the environment. Research into its degradation pathways and kinetics reveals significant differences based on the environmental conditions and the microbial communities present.

Aerobic and Anaerobic Degradation in Wastewater Treatment Systems

In wastewater treatment systems, the degradation of Tiamulin is highly dependent on the presence of oxygen. Aerobic conditions generally favor the breakdown of Tiamulin. Studies have shown that enriched bacterial consortia from swine farm wastewater can efficiently remove Tiamulin under aerobic conditions, with removal rates of 60.1–99.9% within 16 hours and a degradation half-life of 4.5–15.7 hours. nih.gov However, in standard activated sludge tests, the degradation can be much slower, with one study reporting that degradation did not commence until the 20th day and only reached 40% after 43 days. nih.gov

Conversely, Tiamulin is highly persistent under anaerobic conditions. nih.gov Research has indicated that Tiamulin remained unchanged in anaerobic manure storage for 180 days. nih.gov This lack of anaerobic degradation is a significant concern, as manure is often stored under such conditions before being applied to land. However, some studies have shown that bioaugmentation, the process of adding specific microorganisms, can enhance Tiamulin dissipation in manure under anaerobic digestion. One study found that bioaugmentation with a Sphingomonas isolate accelerated Tiamulin dissipation with a half-life of 103 and 126.7 days at two different concentrations, compared to stockpiling where the half-life was 95.38 and 113.8 days. tandfonline.com

Microbial Consortia Involved in Tiamulin Biotransformation

Several microbial species have been identified as having the potential to degrade Tiamulin. The biotransformation process often involves initial oxidation of the tricyclic core of the Tiamulin molecule. biorxiv.org

Research has identified several bacterial genera that are likely major contributors to Tiamulin degradation in swine wastewater. These include Achromobacter, Delftia, Flavobacterium, Pseudomonas, and Stenotrophomonas. nih.gov Many of these genera have been previously reported to degrade other types of antibiotics. nih.gov More specifically, a novel Sphingomonas strain has been isolated that can degrade Tiamulin and use it as a sole carbon source. biorxiv.org This strain was shown to effectively remove Tiamulin from fortified pig manures. tandfonline.com The transformation pathway proposed for this Sphingomonas strain involves an initial oxidation of the tricyclic moiety to a mono-hydroxylated derivative, which is then further oxidized or hydrolyzed. biorxiv.org In animals, Tiamulin is metabolized through N-dealkylation, hydroxylation, oxidation, and sulfoxidation. nih.gov

Fungi, particularly wood-rot fungi, have also demonstrated the ability to eliminate Tiamulin. Some strains can remove 65% to 95% of Tiamulin at a concentration of 10 mg/L over a 12-day period, a process mediated by the enzyme manganese peroxidase (MnP). nih.gov

Degradation in Soil and Aquatic Environments

In soil, the degradation of Tiamulin is primarily an aerobic process. A 120-day study on the degradation of several antibiotics in soil reported a half-life of 16 days for Tiamulin, following first-order kinetics. nih.govresearchgate.net The extensive use of manure as fertilizer means that soil is a primary recipient of Tiamulin contamination. nih.gov

Application of Advanced Oxidation Processes for Environmental Remediation

Due to the persistence of Tiamulin, particularly under anaerobic conditions, advanced oxidation processes (AOPs) are being explored as a means of environmental remediation. researchgate.net AOPs utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules like Tiamulin into simpler, less harmful substances. arviatechnology.com

Ozonation and Peroxide-Based Degradation Mechanisms

Ozonation has proven to be an effective method for removing Tiamulin from water. arviatechnology.com Ozone (O3) is a powerful oxidant that reacts with Tiamulin molecules, breaking them down. arviatechnology.com Studies have shown that ozonation can significantly improve the biodegradability of Tiamulin-contaminated wastewater. tandfonline.comnih.gov In one study, ozonation alone was more effective than in combination with hydrogen peroxide (H2O2), achieving a 26% removal of Chemical Oxygen Demand (COD) and 17% removal of Dissolved Organic Carbon (DOC). tandfonline.comtandfonline.commdpi.com Ozonation was also found to recover the nitrification process in wastewater, which is inhibited by Tiamulin. tandfonline.comtandfonline.com Furthermore, ozonating Tiamulin-contaminated sludge significantly increased biogas production in anaerobic digesters. tandfonline.comtandfonline.comresearchgate.net

The mechanism of ozonation involves the attack of ozone on specific sites of the Tiamulin molecule, including the vinyl double bond and the sulfur and nitrogen atoms, leading to the gradual decomposition of the molecule. tandfonline.comresearchgate.net

Hydrogen peroxide (H2O2) can also be used in AOPs, often in combination with other agents like ozone or UV light. arviatechnology.com However, for Tiamulin, the addition of H2O2 to ozonation did not improve, and in some cases even reduced, the removal efficiency. tandfonline.comtandfonline.com Stressed degradation studies have also investigated the effect of hydrogen peroxide on Tiamulin, leading to the formation of oxidative degradation products. sdiarticle4.com

Another promising AOP is the use of plasma technology. A packed bed dielectric barrier discharge plasma combined with a TiO2 catalyst has been shown to achieve a Tiamulin degradation efficiency of 97% under optimal conditions. hfcas.ac.cnhfcas.ac.cn This process generates reactive species that effectively degrade the antibiotic. hfcas.ac.cnhfcas.ac.cn

Data Tables

Table 1: Occurrence of Tiamulin in Various Environmental Compartments

Environmental Matrix Location Concentration
Swine Manure Germany 43 μg/kg
Swine Wastewater China 2–5 μg/L
Swine Wastewater USA 133–182 ng/L
River Samples China 0.2–5.8 ng/L
Shallow Groundwater USA 29 ng/L

Data sourced from nih.gov

Table 2: Degradation Half-life of Tiamulin in Different Environments

Environment Condition Half-life
Agricultural Soil Aerobic 16 days
Manure Storage Anaerobic No significant degradation after 180 days
Swine Wastewater (Enriched Consortia) Aerobic 4.5–15.7 hours
Manure (Bioaugmentation with Sphingomonas) Anaerobic Digestion 103–126.7 days

Data sourced from nih.govnih.govnih.govtandfonline.com

Table 3: Efficiency of Advanced Oxidation Processes for Tiamulin Removal

AOP Method Initial Concentration Removal Efficiency
Ozonation 100 mg/L (COD) 26% COD removal
Ozonation + H2O2 100 mg/L (COD) 11-13% COD removal
Plasma with TiO2 catalyst Not specified 97% degradation

Data sourced from tandfonline.comtandfonline.comhfcas.ac.cnhfcas.ac.cn

Plasma-Catalytic Degradation on Solid and Aqueous Surfaces

Advanced oxidation processes, such as plasma-catalytic systems, are being explored for their potential to degrade persistent antibiotic residues in the environment. Research into the degradation of Tiamulin (TIA) on simulated soil particles has demonstrated the efficacy of a packed bed dielectric barrier reactor (PBR) combined with a Titanium dioxide (TiO₂) catalyst. hfcas.ac.cnresearchgate.nethfcas.ac.cn This technology utilizes plasma, an ionized gas, to generate reactive species that break down complex organic molecules like Tiamulin. hfcas.ac.cn

Studies show a significant synergistic effect when the plasma is combined with a TiO₂ catalyst, enhancing the degradation efficiency compared to using plasma alone. hfcas.ac.cndntb.gov.ua For instance, under specific optimal conditions (applied voltage of 25 kV, 1% oxygen ratio, 0.6 L/min gas flow rate, and 5-minute treatment time), the plasma-catalyst system achieved a Tiamulin degradation efficiency of 78.6%, which was 18.4% higher than the plasma-only system. hfcas.ac.cnresearchgate.net

The efficiency of this degradation process is influenced by several key operational parameters:

Treatment Time: The concentration of Tiamulin decreases as the treatment time increases. In one set of experiments, treating Tiamulin for 5 minutes with a plasma-TiO₂ system resulted in 76.8% degradation, while plasma alone achieved 46.3%. hfcas.ac.cn

Gas Flow Rate: The gas flow rate has a notable impact on removal efficiency. The degradation rate of Tiamulin was observed to first increase and then decrease as the gas flow rate was adjusted, with an optimal rate identified at 0.6 L/min in one study. hfcas.ac.cn

Table 1: Effect of Operational Parameters on Plasma-Catalytic Degradation of Tiamulin

Parameter Condition Degradation Efficiency (with TiO₂) Degradation Efficiency (without TiO₂) Source
Applied Voltage 25 kV, 1% O₂, 0.6 L/min, 5 min 78.6% 60.2% hfcas.ac.cnresearchgate.net
30 kV, 1% O₂, 1 L/min, 5 min 97% Not specified hfcas.ac.cnresearchgate.nethfcas.ac.cn
Treatment Time 25 kV, 1% O₂, 1 L/min, 5 min 76.8% 46.3% hfcas.ac.cn
25 kV, 1% O₂, 1 L/min, 13 min 95.2% 90.7% hfcas.ac.cn
Gas Flow Rate 25 kV, 1% O₂, 0.6 L/min, 5 min 78.6% 60.2% hfcas.ac.cn

This research indicates that plasma-catalytic degradation is a promising technology for remediating environments contaminated with Tiamulin residues. dntb.gov.ua

Ecological Implications of Tiamulin Residues

The release of Tiamulin into the environment, primarily through the application of manure from treated livestock as fertilizer, poses risks to ecosystems. hfcas.ac.cnnih.gov Tiamulin is known to be persistent in certain conditions; for example, it showed no degradation in anaerobic manure storage over 180 days. nih.govnih.gov While it can be degraded by soil microorganisms, its presence can still have significant ecological consequences. nih.govresearchgate.net

Impact on Environmental Microbiomes and Ecosystem Function

Tiamulin residues can exert toxic effects on non-target soil microorganisms, altering the structure and function of the environmental microbiome. nih.govresearchgate.netwur.nl This can disrupt crucial ecosystem processes. Research has shown that Tiamulin can be particularly toxic to nitrifying organisms, which are vital for the nitrogen cycle. tandfonline.com

Key research findings on the impact of Tiamulin include:

Toxicity to Microbiota: The presence of Tiamulin in soil can be toxic to the microbial community. researchgate.net High concentrations of the antibiotic can lead to a reduction in bacterial diversity. nih.gov

Inhibition of Nitrification: Studies have demonstrated that Tiamulin, along with other antibiotics like sulfamethoxazole (B1682508), can reduce potential nitrification rates in soil. nih.gov It also negatively impacts the abundance of ammonia-oxidizing microorganisms (AOM), which are key players in this process. nih.govresearchgate.net

Effects on Anaerobic Digestion: In anaerobic environments, such as biogas production systems, Tiamulin can inhibit the activity of microorganisms, particularly methanogens. tandfonline.com One study noted that a Tiamulin concentration of 400 mg L⁻¹ reduced biogas production by 60% compared to a concentration of 100 mg L⁻¹. tandfonline.com

Persistence and Dissipation: The dissipation of Tiamulin in the environment is influenced by microbial degradation. researchgate.net Repeated exposure of soil to Tiamulin can lead to an accelerated dissipation rate, suggesting that the soil microbiome may adapt to degrade the compound. nih.gov However, its persistence is extended when applied to soil via manure, likely due to increased sorption to the organic matter in feces. researchgate.net

Table 2: Summary of Tiamulin's Impact on Environmental Microbiomes

Impact Area Specific Effect Observed Outcome Source
Soil Microbiome Toxicity to microbial communities Reduced abundance of ammonia-oxidizing microorganisms (AOM). nih.govresearchgate.net
Bacterial Diversity Reduction in bacterial diversity at high Tiamulin concentrations. nih.gov
Ecosystem Function Nitrification Reduction in potential nitrification rates. nih.gov
Anaerobic Digestion Inhibition of biogas production at high concentrations. tandfonline.com
Persistence Manure Storage No degradation detected after 180 days under anaerobic conditions. nih.govnih.gov
Soil Application Accelerated dissipation with repeated exposure; persistence increased when applied via manure. nih.govresearchgate.net

These findings highlight that the introduction of Tiamulin into the environment can alter microbial community structures and impair essential ecological functions. wur.nlnih.gov

Contribution to the Selection and Proliferation of Antimicrobial Resistance Genes in the Environment

A significant ecological concern associated with antibiotic residues is their potential to promote the development and spread of antimicrobial resistance (AMR). umweltbundesamt.de The presence of antibiotics like Tiamulin in the environment can create a selective pressure that favors the survival and growth of resistant bacteria and the proliferation of antibiotic resistance genes (ARGs). researchgate.netmdpi.com

Manure from medicated animals is a primary vehicle for introducing both antibiotic residues and ARGs into the soil. nih.govresearchgate.net Research indicates that while the antibiotic sulfamethoxazole directly stimulated sulfonamide resistance, the application of manure itself was a major driver for the increase in various ARGs and genes associated with horizontal gene transfer. nih.govresearchgate.net

Studies have identified potential links between Tiamulin exposure and AMR:

Resistance in Pathogens: Resistance to Tiamulin has been observed in veterinary pathogens. For example, a study of Pasteurella multocida isolates from pigs found that 25% were resistant to Tiamulin. nih.gov

ARG Reservoirs: The application of manure containing veterinary antibiotics can lead to the identification of opportunistic pathogens in the soil, such as Clostridia and Burkholderia-Caballeronia-Paraburkholderia, as potential reservoirs of ARGs. nih.govresearchgate.net

The contamination of agricultural soils with Tiamulin residues contributes to the broader environmental resistome, which is the collection of all antibiotic resistance genes in microorganisms. nih.gov This environmental reservoir of ARGs poses a potential threat as these genes can be transferred to human pathogens. nih.govmdpi.com

Future Research Directions and Translational Applications of Tiamulin D10 Hydrochloride

Exploration of Novel Deuteration Strategies for Enhanced Metabolic Stability and Targeted Drug Delivery

The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug molecules is a promising approach to enhance their metabolic stability. researchgate.netnih.govjuniperpublishers.com This "deuterium switch" can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolism, particularly if the deuteration occurs at a site of metabolic attack by enzymes like cytochrome P450. nih.govjuniperpublishers.comresearchgate.net For Tiamulin (B153960), a pleuromutilin (B8085454) antibiotic used exclusively in veterinary medicine, this strategy holds considerable potential. mdpi.commsdvetmanual.com

Future research will likely focus on identifying the primary "soft spots" for metabolism on the Tiamulin molecule. The major metabolic pathways for Tiamulin in farm animals involve hydroxylation of the mutilin (B591076) core, S-oxidation, and N-deethylation of the side chain. nih.gov By pinpointing the exact locations of these metabolic transformations, medicinal chemists can strategically replace hydrogen atoms with deuterium. This selective deuteration is anticipated to create a stronger chemical bond that is more resistant to enzymatic cleavage, thereby increasing the drug's half-life and bioavailability. researchgate.netjuniperpublishers.com

Furthermore, novel deuteration strategies could extend beyond simple metabolic stabilization to enable targeted drug delivery. By understanding how different deuterated versions of Tiamulin are processed and distributed in the body, it may be possible to design derivatives that accumulate in specific tissues, such as the lungs or intestines, where infections are prevalent. This would not only enhance the therapeutic efficacy of the drug but also potentially reduce systemic exposure and associated side effects. The development of such targeted approaches will rely on a detailed understanding of the structure-activity relationships of deuterated pleuromutilin analogs. nih.gov

Development of Advanced Analytical Platforms for Ultra-Trace Analysis of Tiamulin and its Metabolites

The accurate and sensitive detection of Tiamulin and its metabolites in various biological and environmental matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. mdpi.comresearchgate.net Current analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have proven effective for this purpose. mdpi.comresearchgate.netfrontiersin.org However, the increasing demand for lower detection limits and higher throughput necessitates the development of even more advanced analytical platforms.

Future research in this area will likely focus on several key aspects. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole-Orbitrap or quadrupole/time-of-flight (Q-TOF) systems, offers significant advantages in terms of sensitivity, selectivity, and the ability to identify unknown metabolites. nih.govresearchgate.netmdpi.com The use of Tiamulin-d10 as an internal standard in these assays is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. mdpi.com

Furthermore, there is a growing interest in developing more efficient sample preparation techniques. Traditional methods can be time-consuming and labor-intensive. Innovations such as on-line solid-phase extraction (SPE) can be integrated with UHPLC-HRMS systems to automate and streamline the analytical workflow. mdpi.com Additionally, the development of novel extraction materials and methods will be crucial for analyzing complex matrices like animal tissues and environmental water samples with high recovery and minimal matrix effects. researchgate.netfrontiersin.org

Application of Deuterated Tiamulin in Mechanistic Toxicology and Biomarker Discovery Studies

Deuterated compounds are valuable tools in mechanistic toxicology and biomarker discovery. researchgate.net The use of stable isotope labeling can help elucidate the metabolic fate of a drug and identify potential toxic metabolites. researchgate.net By comparing the metabolic profiles of the parent drug and its deuterated analog, researchers can gain insights into the mechanisms of toxicity and identify key genes and proteins involved in these processes.

In the context of Tiamulin, Tiamulin-d10 can be used to trace the biotransformation pathways of the drug in various animal species. This can help identify any species-specific metabolites that may be associated with adverse effects. For instance, while Tiamulin is generally considered safe for use in swine, it can be toxic to poultry if co-administered with certain ionophore antibiotics. msdvetmanual.com Deuterated Tiamulin could be instrumental in understanding the metabolic interactions that lead to this toxicity.

Moreover, the application of deuterated Tiamulin in toxicogenomics studies can help identify biomarkers of exposure and effect. By analyzing changes in gene expression, protein levels, and metabolite profiles in response to Tiamulin exposure, researchers can identify molecular signatures that are indicative of potential toxicity. This information can be used to develop more sensitive and specific methods for risk assessment and to ensure the safe use of Tiamulin in veterinary medicine.

Expanding the Utility of Tiamulin-d10 as a Gold Standard in Veterinary Pharmacological Research

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest accuracy and precision. mdpi.com Tiamulin-d10, being a deuterated analog of Tiamulin, serves as an ideal internal standard for the quantification of Tiamulin in various biological samples. mdpi.com Its chemical and physical properties are nearly identical to those of the unlabeled drug, ensuring that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

The future will see the expanded use of Tiamulin-d10 across a broader range of veterinary pharmacological research applications. This includes comprehensive pharmacokinetic studies in different animal species to establish appropriate withdrawal times and ensure that drug residues in food products are below the maximum residue limits (MRLs). mdpi.comresearchgate.net Accurate quantification using Tiamulin-d10 is essential for regulatory bodies to make informed decisions regarding food safety. mdpi.com

Furthermore, Tiamulin-d10 will be crucial in studies investigating drug-drug interactions, the effect of disease states on drug metabolism, and the development of new formulations. By providing reliable quantitative data, Tiamulin-d10 will continue to be an indispensable tool for veterinary pharmacologists and regulatory agencies.

Contribution to Global Antimicrobial Resistance Surveillance and Mitigation Strategies through Isotope Tracking

Antimicrobial resistance (AMR) is a significant global health threat. iaea.org The use of antibiotics in veterinary medicine contributes to the selection and spread of resistant bacteria. iaea.org Isotope tracking, using stable isotope-labeled compounds like Tiamulin-d10, can be a powerful tool in understanding the environmental fate of antibiotics and their role in the development of AMR. iaea.org

Future research can utilize Tiamulin-d10 to trace the movement of Tiamulin from treated animals into the environment through manure and wastewater. iaea.org This will help to quantify the extent of environmental contamination and identify hotspots for the development of antibiotic resistance. By understanding the persistence and degradation of Tiamulin in different environmental compartments, more effective mitigation strategies can be developed.

Moreover, deuterium labeling can be used in combination with techniques like Raman spectroscopy to study the metabolic activity of bacteria in the presence of antibiotics. acs.orgresearchgate.netacs.orgbiorxiv.org This can provide insights into the mechanisms of resistance and help to develop rapid antibiotic susceptibility tests. acs.orgacs.org By tracking the incorporation of deuterium into bacterial cells, it is possible to differentiate between susceptible and resistant strains, which could have significant implications for clinical diagnostics and the management of infectious diseases in both human and veterinary medicine. acs.orgresearchgate.net

Q & A

Q. How should researchers validate Tiamulin-d10 (hydrochloride) as an internal standard in quantitative LC-MS/MS analysis?

  • Methodological Answer : Validation requires testing isotopic purity, matrix effects, and stability. Use a deuterated internal standard (e.g., Tiamulin-d10) to correct for extraction efficiency and ion suppression. Perform spike-and-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) at low, medium, and high concentrations. Validate precision (<15% RSD) and accuracy (85–115%) per ICH M10 guidelines for bioanalytical method validation . Compare retention times and fragmentation patterns with unlabeled Tiamulin to confirm specificity .

Q. What experimental parameters are critical for synthesizing Tiamulin-d10 (hydrochloride) with high isotopic enrichment?

  • Methodological Answer : Optimize deuteration using catalytic exchange reactions under controlled pH (7–9) and temperature (40–60°C). Verify isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Monitor deuterium incorporation at specific positions (e.g., methyl groups) to avoid isotopic scrambling. Report synthesis conditions (solvent, catalyst, reaction time) in compliance with journal requirements for reproducibility .

Q. How does Tiamulin-d10 (hydrochloride) improve data reliability in pharmacokinetic studies compared to non-labeled analogs?

  • Methodological Answer : The deuterium label minimizes matrix interference and ion suppression in mass spectrometry, enhancing signal-to-noise ratios. Use parallel reaction monitoring (PRM) to distinguish Tiamulin-d10 from endogenous compounds. Calibrate standard curves across physiologically relevant concentrations (0.1–100 ng/mL) and validate linearity (R² > 0.99). Include QC samples in each batch to monitor inter-day variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Tiamulin-d10 (hydrochloride) across different animal models?

  • Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences. Validate hypotheses via crossover studies in swine and poultry, controlling for diet, age, and co-administered drugs. Address discrepancies by standardizing sampling protocols (e.g., plasma vs. tissue sampling times) .

Q. What factorial design principles apply to optimizing Tiamulin-d10 (hydrochloride) stability in long-term storage for multi-center studies?

  • Methodological Answer : Employ a 3² full factorial design to test temperature (-20°C vs. -80°C), lyophilization, and excipient effects (e.g., mannitol, trehalose). Assess degradation kinetics via accelerated stability testing (40°C/75% RH for 6 months). Use ANOVA to identify significant factors (p < 0.05) and optimize storage conditions. Report degradation products using forced degradation studies (acid/base hydrolysis, oxidation) .

Q. How should researchers design in vitro-in vivo correlation (IVIVC) studies for Tiamulin-d10 (hydrochloride) in antimicrobial resistance research?

  • Methodological Answer : Establish IVIVC by correlating MIC values (in vitro) with plasma AUC/MIC ratios (in vivo). Use nonlinear regression to model dose-response relationships in target pathogens (e.g., Brachyspira hyodysenteriae). Validate models using bootstrap resampling to ensure robustness. Address intersubject variability by including ≥10 animals per group and stratifying by weight/age .

Data Presentation & Compliance

Q. What are the best practices for presenting chromatographic data of Tiamulin-d10 (hydrochloride) in peer-reviewed journals?

  • Methodological Answer : Include raw chromatograms with baseline resolution (R > 1.5) between Tiamulin-d10 and endogenous peaks. Label axes (retention time, intensity) and annotate diagnostic ions (e.g., m/z 494 → 192 for Tiamulin-d10). Use tables to summarize validation parameters (LLOQ, precision, accuracy) with footnotes explaining outliers. Follow journal guidelines for figure resolution (≥300 dpi) and table formatting (horizontal lines only) .

Q. How to address ethical and regulatory compliance when using Tiamulin-d10 (hydrochloride) in animal studies?

  • Methodological Answer : Obtain approval from institutional animal care committees (IACUC) for dosing protocols. Adhere to ARRIVE 2.0 guidelines for reporting sample sizes, randomization, and blinding. Disclose conflicts of interest (e.g., reagent funding sources) and cite relevant regulations (e.g., FDA Guidance #152 for veterinary antibiotics) .

Advanced Methodological Challenges

Q. What strategies mitigate deuterium isotope effects in Tiamulin-d10 (hydrochloride) during metabolic stability assays?

  • Methodological Answer : Compare metabolic half-lives (t₁/₂) of Tiamulin-d10 and non-labeled Tiamulin in liver microsomes. Use kinetic isotope effect (KIE) calculations to quantify rate differences. If KIE > 1.5, adjust dosing regimens or select alternative labeled positions (e.g., peripheral deuteration). Validate findings with in vivo metabolite profiling .

Q. How to integrate Tiamulin-d10 (hydrochloride) into multi-residue LC-MS methods for surveillance of veterinary drug residues?

  • Methodological Answer :
    Optimize chromatographic separation using HILIC or reversed-phase columns to resolve Tiamulin-d10 from co-eluting antibiotics (e.g., pleuromutilins, lincosamides). Validate method robustness via Youden’s ruggedness test (7 variables, 8 experiments). Include ≥20 blank matrix samples to confirm absence of cross-contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.